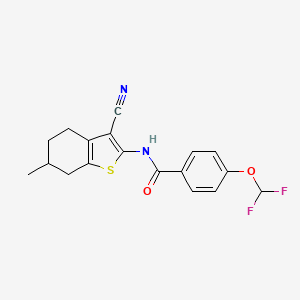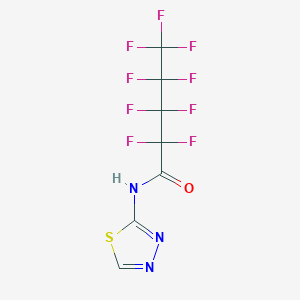![molecular formula C24H22N4O2S B10950201 2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10950201.png)
2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
The synthesis of 2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the formation of the indene ring system, followed by the introduction of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety, and finally, the attachment of the furylmethyl ether group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to introduce new substituents into the molecule.
Scientific Research Applications
2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety is known to interact with certain biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other heterocyclic systems with thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moieties These compounds may have similar biological activities but differ in their physical and chemical properties
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H22N4O2S/c1-3-19-14(2)31-24-21(19)23-26-22(27-28(23)13-25-24)20-10-9-18(30-20)12-29-17-8-7-15-5-4-6-16(15)11-17/h7-11,13H,3-6,12H2,1-2H3 |
InChI Key |
RMRVASYGSFXAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC6=C(CCC6)C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,6E)-2,6-bis{[5-(3-chlorophenyl)furan-2-yl]methylidene}cyclohexanone](/img/structure/B10950121.png)

![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B10950128.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10950129.png)
![4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B10950143.png)
![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10950145.png)
![Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B10950162.png)
![1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10950176.png)
![1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea](/img/structure/B10950179.png)
![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10950182.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10950188.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950192.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10950202.png)
